REACTION_CXSMILES
|
Cl([O-])=O.[Na+].[OH2:5].O.P([O-])(O)(O)=O.[Na+].[Cl:13][C:14]1[N:15]=[C:16]2[N:20]([C:21]=1[CH:22]=[O:23])[CH:19]=[CH:18][S:17]2>O.C(O)(C)(C)C>[Cl:13][C:14]1[N:15]=[C:16]2[N:20]([C:21]=1[C:22]([OH:5])=[O:23])[CH:19]=[CH:18][S:17]2 |f:0.1,2.3.4.5|
|
Name
|
|
Quantity
|
230 mmol
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
sodium dihydrogen phosphate dihydrate
|
Quantity
|
176 mmol
|
Type
|
reactant
|
Smiles
|
O.O.P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
26.8 mmol
|
Type
|
reactant
|
Smiles
|
ClC=1N=C2SC=CN2C1C=O
|
Name
|
|
Quantity
|
195 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
195 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 8 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents are partially removed in vacuo
|
Type
|
FILTRATION
|
Details
|
the obtained precipitate is filtered off
|
Type
|
FILTRATION
|
Details
|
the obtained precipitate is filtered off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |